Ethyl ethylene phosphite

Description

Significance of Cyclic Phosphites in Advanced Chemical Synthesis and Materials Science

Cyclic phosphites are a cornerstone in various domains of chemical science due to their distinct reactivity and structural features. Their primary significance lies in their role as ligands in homogeneous catalysis, as versatile intermediates for synthesizing more complex organophosphorus compounds, and as additives in materials science. mdpi.commdpi.com

In the realm of advanced chemical synthesis , cyclic phosphites are highly valued as ligands for transition metal catalysts. gonzaga.edu Their electronic properties can be fine-tuned, influencing the activity and selectivity of catalytic reactions. acs.org They are particularly prominent in industrial processes like hydroformylation and hydrogenation, where metal complexes containing phosphite (B83602) ligands catalyze the conversion of alkenes into aldehydes and alkanes, respectively. mdpi.comwikipedia.org The stereochemistry of chiral cyclic phosphites has been harnessed to achieve high levels of enantioselectivity in asymmetric catalysis, a critical aspect of modern pharmaceutical and fine chemical production. acs.orgresearchgate.net Furthermore, the Arbuzov reaction, a fundamental process in organophosphorus chemistry, often utilizes cyclic phosphites to create phosphonates, which are precursors to a wide array of functional molecules. mdpi.commdpi.com

In materials science , cyclic phosphites and their derivatives serve multiple functions. They are employed as stabilizers and antioxidants in polymers like PVC and other halogen-bearing plastics. wikipedia.orggoogle.com Their ability to react with and neutralize degradation-promoting species enhances the durability and lifespan of these materials. The ring-opening polymerization (ROP) of cyclic phosphoesters, which can be derived from cyclic phosphites, is a key method for producing polyphosphoesters (PPEs). mdpi.comrsc.org These polymers are gaining attention for biomedical applications due to their biocompatibility and tunable biodegradability. mdpi.comnih.gov For instance, poly(ethyl ethylene (B1197577) phosphate), derived from a related cyclic phosphate (B84403) monomer, exhibits thermo-responsive properties, making it a candidate for smart biomaterials in drug delivery and tissue engineering. mdpi.comnih.gov

Historical Development and Evolution of Phosphite Chemistry

The journey of phosphite chemistry is intertwined with the broader history of organophosphorus chemistry, which began with the discovery of elemental phosphorus by Hennig Brand in 1669. wikipedia.orgatamanchemicals.com The synthesis of the first organophosphorus compounds came much later. While early work in the 19th century laid the groundwork, a pivotal moment for phosphite chemistry was the discovery of the Michaelis-Arbuzov reaction. In 1898, August Michaelis reported the reaction of trialkyl phosphites with alkyl halides, and this transformation was later extensively studied and expanded by Aleksandr Arbuzov. mdpi.com This reaction, which converts a trivalent phosphite ester into a pentavalent phosphonate (B1237965), remains one of the most important methods for forming a phosphorus-carbon bond. mdpi.commdpi.com

The 20th century saw a rapid expansion in the synthesis and application of organophosphorus compounds. sioc-journal.cn Early methods for preparing simple phosphite esters, such as triethyl phosphite, involved reacting phosphorus trichloride (B1173362) with an alcohol in the presence of a base to neutralize the HCl byproduct. orgsyn.orgatamanchemicals.com The synthesis of cyclic phosphites was a logical extension, often achieved by reacting phosphorus trichloride or a related compound with a diol, such as ethylene glycol. cdnsciencepub.comcdnsciencepub.com

The development of homogeneous catalysis in the mid-20th century created a major new application for phosphites. Researchers discovered that as ligands, phosphites could stabilize low-valent transition metal catalysts and dramatically influence their reactivity and selectivity. gonzaga.eduwikipedia.org This led to their widespread adoption in industrial processes like hydroformylation. mdpi.com More recently, the focus has shifted towards creating highly specialized and chiral phosphite ligands for asymmetric catalysis, enabling the synthesis of single-enantiomer drugs and complex natural products. acs.orgresearchgate.netrsc.org The evolution continues with the development of more robust and efficient synthetic methods, including modular flow chemistry platforms, to produce cyclic phosphite monomers for advanced polymer synthesis. rsc.org

Structural Classification and Nomenclature of Cyclic Phosphites

Organophosphorus compounds are broadly classified based on the oxidation state and coordination number of the phosphorus atom. mdpi.comatamanchemicals.com Cyclic phosphites belong to the family of trivalent phosphorus (P(III)) compounds, where the phosphorus atom has a formal oxidation state of +3. mdpi.com

The structural classification of organic compounds can be based on their carbon skeleton (acyclic vs. cyclic) and the functional groups present. careerpoint.ac.in Cyclic phosphites are heterocyclic compounds, meaning their ring structure contains at least one atom other than carbon—in this case, phosphorus and typically two oxygen atoms. careerpoint.ac.in They are esters of phosphorous acid. wikipedia.org

The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). iupac.org The core of a cyclic phosphite is often a dioxaphospholane (a five-membered ring) or a dioxaphosphorinane (a six-membered ring). cdnsciencepub.comias.ac.in

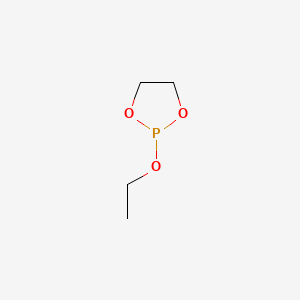

For the specific compound Ethyl Ethylene Phosphite :

The ring system is formed from ethylene glycol and phosphorus, creating a five-membered ring containing two oxygen atoms and one phosphorus atom. This ring system is named 1,3,2-dioxaphospholane .

An ethoxy group (-OCH2CH3) is attached to the phosphorus atom.

Therefore, the systematic IUPAC name is 2-ethoxy-1,3,2-dioxaphospholane . nih.gov

Below is a data table with key identifiers and properties for this compound.

| Property | Value |

| IUPAC Name | 2-ethoxy-1,3,2-dioxaphospholane |

| CAS Number | 695-11-4 nih.gov |

| Molecular Formula | C₄H₉O₃P nih.gov |

| Molecular Weight | 136.09 g/mol nih.gov |

| Appearance | Colorless liquid |

Data sourced from PubChem CID 79097. nih.gov

Distinguishing Cyclic Phosphites (P(III)) from Cyclic Phosphates (P(V))

The distinction between cyclic phosphites and cyclic phosphates is fundamental and arises from the different oxidation states of the central phosphorus atom. Cyclic phosphites feature phosphorus in the +3 oxidation state (P(III)), while cyclic phosphates contain phosphorus in the +5 oxidation state (P(V)). mdpi.comatamanchemicals.com This difference in oxidation state leads to significant variations in their structure, bonding, and chemical reactivity.

Structure and Bonding: The most defining structural difference is the bonding at the phosphorus center. A cyclic phosphate possesses a phosphoryl group, which is a phosphorus atom connected to an oxygen atom via a double bond (P=O). In contrast, a cyclic phosphite has a lone pair of electrons on the phosphorus atom and lacks this P=O double bond. ufl.eduwikipedia.org

For example, the phosphate analog of this compound is ethyl ethylene phosphate. Their core structures illustrate this key difference:

This compound (P(III)) : A pyramidal phosphorus atom bonded to three oxygen atoms (two in the ring, one in the ethoxy group) and possessing a non-bonding lone pair of electrons.

Ethyl Ethylene Phosphate (P(V)) : A tetrahedral phosphorus atom bonded to four oxygen atoms (two in the ring, one in the ethoxy group, and one via a P=O double bond). mdpi.com

This structural variance also affects bond angles. The P(V) center in phosphates has a tetrahedral geometry, while the P(III) center in phosphites has a trigonal pyramidal geometry. ufl.edu

Reactivity: The chemical reactivity of these two classes of compounds is markedly different, primarily due to the lone pair of electrons on the P(III) center of phosphites.

Nucleophilicity and Redox Chemistry : The lone pair makes phosphites effective nucleophiles and Lewis bases. wikipedia.orgacs.org They readily donate these electrons to form complexes with transition metals (acting as ligands) or to attack electrophilic centers. wikipedia.org Phosphites are also easily oxidized from P(III) to P(V), a transformation that is central to their role as reducing agents and antioxidants. wikipedia.orgatamanchemicals.com The classic Arbuzov and Perkow reactions are prime examples of this oxidative transformation. wikipedia.org

Electrophilicity and Stability : Phosphates, lacking this lone pair and having a more electron-poor phosphorus center, are generally less nucleophilic and act as electrophiles at the phosphorus atom. The P-O bonds in the phosphate backbone are susceptible to nucleophilic attack and hydrolysis, a critical reaction in biological systems (e.g., cleavage of DNA/RNA backbones and ATP hydrolysis). ufl.eduttu.ee While phosphites are also susceptible to hydrolysis, their primary reactivity is often dominated by the nucleophilic phosphorus center. mdpi.com

The table below summarizes the key distinctions.

| Feature | Cyclic Phosphites (P(III)) | Cyclic Phosphates (P(V)) |

| Phosphorus Oxidation State | +3 mdpi.com | +5 mdpi.com |

| Key Structural Feature | Lone pair of electrons on P atom ufl.edu | P=O double bond (phosphoryl group) wikipedia.org |

| Geometry at Phosphorus | Trigonal Pyramidal | Tetrahedral |

| Primary Reactivity | Nucleophilic, Lewis basic, easily oxidized wikipedia.orgacs.org | Electrophilic at P, susceptible to hydrolysis ttu.ee |

| Common Roles | Ligands, reducing agents, synthetic intermediates gonzaga.eduwikipedia.org | Structural backbones (DNA/RNA), energy carriers (ATP), polymer monomers mdpi.comatamanchemicals.com |

Structure

3D Structure

Properties

CAS No. |

695-11-4 |

|---|---|

Molecular Formula |

C4H9O3P |

Molecular Weight |

136.09 g/mol |

IUPAC Name |

2-ethoxy-1,3,2-dioxaphospholane |

InChI |

InChI=1S/C4H9O3P/c1-2-5-8-6-3-4-7-8/h2-4H2,1H3 |

InChI Key |

WUFFGJVXZCDALE-UHFFFAOYSA-N |

Canonical SMILES |

CCOP1OCCO1 |

Origin of Product |

United States |

Mechanistic Insights into Reactivity of Ethyl Ethylene Phosphite and Analogous Cyclic Phosphites

Fundamental Reaction Pathways of P(III) Centers

The trivalent phosphorus atom in cyclic phosphites like ethyl ethylene (B1197577) phosphite (B83602) is characterized by a lone pair of electrons, which dictates its nucleophilic character and ability to participate in a variety of reactions. The cyclic structure imposes significant ring strain, which influences the reactivity and stability of both the starting materials and the reaction intermediates.

Ring-Opening Reactions of Cyclic Phosphites

The inherent strain in the five-membered ring of ethyl ethylene phosphite makes it susceptible to ring-opening reactions. These reactions can be initiated by various reagents and conditions, leading to a diverse range of products. For instance, the hydrolysis of cyclic phosphites can lead to the formation of open-chain phosphonates. This process is often in equilibrium, with the ring-closing and opening being reversible. mdpi.com The stability of the cyclic versus the open-chain form can be influenced by factors such as temperature and the presence of substituents. mdpi.com

The ring-opening polymerization (ROP) of cyclic phosphites and their oxidized counterparts, cyclic phosphates, is a significant application of this reactivity. researchgate.net Catalysts, such as organobase and metal complexes, can initiate the polymerization by attacking the phosphorus center and promoting the opening of the ring. researchgate.netrsc.orgacs.orgresearchgate.net This methodology allows for the synthesis of polyphosphoesters, which are of interest for their biocompatibility and biodegradability. mdpi.com The reaction of cyclic phosphate (B84403) triesters with Grignard reagents also results in ring-opening to form phosphonates through the nucleophilic attack of the carbon on the phosphorus atom. researchgate.net

| Reaction Type | Reactant(s) | Product(s) | Key Features |

| Hydrolysis | Cyclic Phosphite, Water | Open-chain Phosphonate (B1237965) | Reversible equilibrium between cyclic and open-chain forms. mdpi.com |

| Ring-Opening Polymerization | Cyclic Phosphite/Phosphate, Initiator | Polyphosphoester | Catalyzed by organobases or metal complexes. researchgate.netacs.orgresearchgate.net |

| Reaction with Grignard Reagents | Cyclic Phosphate Triester, Grignard Reagent | Phosphonate | Nucleophilic attack of carbon on phosphorus. researchgate.net |

P(III)-Insertion Reactions and Spirophosphorane Equilibria

Trivalent phosphorus compounds, including cyclic phosphites, can undergo insertion reactions into various chemical bonds. For example, P(III) compounds can insert into metal-carbon bonds, leading to the formation of stable methylmetallophosphorane compounds. mit.edu

A key aspect of the chemistry of five-membered cyclic phosphites is their tendency to form pentacovalent spirophosphoranes. The formation of a spirophosphorane can occur through the reaction of a cyclic phosphite with a diol, where a second substitution takes place after the initial formation of the dioxaphospholane. mdpi.com These spirophosphoranes exist in equilibrium with the corresponding tetravalent phosphonium (B103445) ions. wikipedia.orgresearchgate.net The stability of the five-membered ring has a significant stabilizing effect on the pentacoordinated phosphorus structure. cdnsciencepub.com The equilibrium between the spirophosphorane and the open-ring phosphonium ion is a crucial factor in the hydrolysis and other reactions of these compounds. cdnsciencepub.com The formation of spirophosphoranes is also observed in reactions of cyclic phosphites with various reagents, including dimethyl acetylenedicarboxylate (B1228247) in the presence of phenols. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Intermediate/Product | Significance |

| Cyclic Phosphite | Diol | Spirophosphorane | Formation of a second ring around the phosphorus center. mdpi.com |

| Cyclic Phosphite | Dimethyl Acetylenedicarboxylate, Phenol (B47542) | Spirophosphorane | Demonstrates the versatility of spirophosphorane formation. nih.govresearchgate.net |

| Trivalent Phosphorus Compound | Metal-Carbon Bond | Methylmetallophosphorane | Insertion into a metal-alkyl bond. mit.edu |

Nucleophilic Behavior and Electrophilic Attack

The lone pair of electrons on the trivalent phosphorus atom of this compound makes it a potent nucleophile. atamanchemicals.com This nucleophilicity drives its reactions with a wide range of electrophiles. The phosphorus atom can attack electrophilic centers, leading to the formation of new phosphorus-carbon, phosphorus-oxygen, or other phosphorus-heteroatom bonds.

For instance, in the initial step of the Michaelis-Arbuzov reaction, the nucleophilic phosphorus attacks an alkyl halide. wikipedia.org Similarly, in the Perkow reaction, the phosphite attacks the carbonyl carbon of a haloketone. wikipedia.org The nucleophilicity of the P(III) center is also exploited in reactions with other electrophiles, such as arynes, leading to P-arylation products. researchgate.net The reactivity of the P(III) center can be modulated by the substituents on the phosphorus atom and the nature of the electrophile. The cyclic structure of this compound can also influence its nucleophilic reactivity due to stereoelectronic effects. vulcanchem.com Anodic oxidation of trialkyl phosphites in the presence of aromatic hydrocarbons leads to the formation of trialkoxyarylphosphonium ions via electrophilic attack of the resulting cation radical on the aromatic ring. rsc.org

Oxidation and Transformation to Phosphorus(V) Compounds

The trivalent phosphorus center in this compound can be readily oxidized to the pentavalent state (P(V)), forming a variety of stable phosphorus(V) compounds. This transformation is a cornerstone of its chemistry and is utilized in numerous synthetic applications.

Oxidation to Phosphate Esters (e.g., Ethyl Ethylene Phosphate)

This compound can be oxidized to its corresponding phosphate ester, ethyl ethylene phosphate, using various oxidizing agents. Common oxidants include hydrogen peroxide, dinitrogen tetroxide, and tertiary amine N-oxides. researchgate.netgoogle.comrsc.orggoogle.com The oxidation is often efficient and proceeds in high yield. For example, dinitrogen tetroxide has been shown to be a particularly effective reagent for this transformation, providing higher yields than mercuric oxide. rsc.org This oxidation is a crucial step in the synthesis of polyphosphoesters via ring-opening polymerization of the resulting cyclic phosphates. mdpi.com The oxidation of phosphite triesters to phosphate triesters is also a fundamental reaction in oligonucleotide synthesis. researchgate.net The choice of oxidizing agent can be important, especially when other sensitive functional groups are present in the molecule. google.com

| Oxidizing Agent | Starting Material | Product | Key Features |

| Dinitrogen Tetroxide | This compound | Ethyl Ethylene Phosphate | High yield and simple procedure. rsc.org |

| Hydrogen Peroxide | Phosphite Triesters | Phosphate Triesters | Used in oligonucleotide synthesis. researchgate.net |

| Tertiary Amine N-Oxides | Phosphite Triesters | Phosphate Triesters | Can be used when water-sensitive groups are present. google.com |

Perkow Reaction and Vinyl Phosphonate Formation

The Perkow reaction is a classic transformation where a trialkyl phosphite reacts with a haloketone to yield a dialkyl vinyl phosphate and an alkyl halide. wikipedia.org The reaction mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon of the haloketone. wikipedia.orgresearchgate.net This is in contrast to the related Michaelis-Arbuzov reaction, where the phosphite attacks the halogen-bearing carbon. wikipedia.org The Perkow reaction is considered a side-reaction in the context of the Michaelis-Arbuzov reaction. wikipedia.org

Cyclic phosphites like this compound can also participate in reactions that lead to the formation of vinyl phosphonates. For example, a vinylphosphite-vinylphosphonate rearrangement has been observed in certain cyclic vinylphosphites. tandfonline.com Additionally, vinyl phosphonates can be synthesized through palladium-catalyzed coupling of cyclic phosphites with vinyl bromide. organic-chemistry.orgorganic-chemistry.org These reactions provide access to a class of compounds with potential applications in polymer chemistry and as intermediates in organic synthesis. organic-chemistry.org

Michaelis–Arbuzov Reaction for Phosphonate Synthesis

The Michaelis–Arbuzov reaction represents a cornerstone in phosphorus-carbon bond formation and is widely utilized for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. mdpi.comwikipedia.orgresearchgate.net The classical reaction involves the interaction of a trivalent phosphorus ester, such as a trialkyl phosphite, with an alkyl halide to produce a pentavalent phosphorus species. mdpi.comwikipedia.org The mechanism is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a quasi-phosphonium salt intermediate. mdpi.comwikipedia.orgnih.gov This is followed by a dealkylation step, typically through an S\textsubscript{N}2 reaction, where the halide anion attacks one of the alkoxy groups on the phosphorus intermediate, yielding the final phosphonate and an alkyl halide byproduct. mdpi.comwikipedia.org

Cyclic phosphites, including this compound, can also participate in the Michaelis–Arbuzov reaction. mdpi.comnih.gov The reaction with cyclic phosphites proceeds through a similar mechanism involving the formation of a phosphonium intermediate. wikipedia.org However, the stability and subsequent decomposition of this intermediate can be influenced by the ring structure. Stereochemical studies on cyclic phosphites have provided evidence for the existence of both pentavalent phosphoranes and tetravalent phosphonium intermediates in equilibrium during the dealkylation step. wikipedia.org The reaction of cyclic phosphites with alkyl halides can lead to the formation of cyclic phosphonates. nih.gov

The reaction conditions for the Michaelis–Arbuzov reaction can vary. While it can proceed without a catalyst, heating is often required, with temperatures commonly ranging from 120°C to 160°C for less reactive phosphite esters. wikipedia.org However, variations of the reaction have been developed to proceed under milder conditions, including the use of Lewis acid catalysts or photochemical methods. researchgate.netorganic-chemistry.org The choice of reactants and conditions can influence the reaction's efficiency and the types of phosphonates that can be synthesized. researchgate.netnih.gov For instance, the reaction can be applied to a wide range of alkyl halides and phosphorus reactants. wikipedia.orgresearchgate.net

Table 1: Examples of Michaelis-Arbuzov Reaction Substrates and Products

| Phosphorus Reactant (Type) | Substrate | Product (Type) | Reference |

| Phosphite esters (e.g., Triethyl phosphite) | Alkyl halide | Phosphonates | wikipedia.org |

| Phosphonites | Alkyl halide | Phosphinates | wikipedia.org |

| Phosphinites | Alkyl halide | Phosphine oxides | wikipedia.org |

| Cyclic phosphites | Alkyl halide | Cyclic phosphonates | nih.gov |

| Triaryl phosphites | Aryl iodide | Aryl phosphonates | organic-chemistry.org |

Ligand Identity Effects on Oxidation Susceptibility

The susceptibility of phosphites to oxidation is significantly influenced by the nature of the organic substituents (ligands) attached to the phosphorus atom. vinatiorganics.com The general structure of a phosphite antioxidant is P(OR)₃, where 'R' represents an organic group. vinatiorganics.com The choice of these 'R' groups, which can be alkyl or aryl, plays a critical role in determining the antioxidant's properties, including its resistance to oxidation. vinatiorganics.com

This compound and other cyclic phosphites can be oxidized to their corresponding cyclic phosphates. rsc.org This oxidation can be achieved using various oxidizing agents. rsc.org The stability of the resulting cyclic phosphates is dependent on the ring size, with five-membered rings being notably less stable and more susceptible to hydrolysis than six-membered or larger rings. rsc.org

In the context of antioxidant applications, phosphites function as secondary antioxidants by decomposing hydroperoxides. researchgate.net This process involves the oxidation of the trivalent phosphite to a pentavalent phosphate. vinatiorganics.comresearchgate.net The efficiency of this reaction is influenced by the electronic and steric properties of the ligands. For example, five-membered cyclic phosphites can react catalytically with alkyl hydroperoxides, meaning they can decompose more than a stoichiometric amount of hydroperoxides. mmu.ac.uk This catalytic activity is attributed to the acidic transformation products formed during the initial reaction with hydroperoxides. mmu.ac.uk

The design of phosphite antioxidants often involves selecting specific aryl or alkyl groups to optimize performance characteristics such as solubility and processing stability within a polymer matrix. vinatiorganics.com For instance, aryl phosphite antioxidants are specifically designed to protect engineering plastics like polycarbonate (PC) and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) from thermo-oxidative degradation. vinatiorganics.com

Hydrolysis Mechanisms and Stability of Phosphites

The hydrolysis of phosphites is a significant factor affecting their stability and performance, particularly in applications where they are exposed to moisture. researchgate.netusq.edu.au Organic phosphites are generally sensitive to hydrolysis, which can be accelerated by the presence of acids or bases. google.com The hydrolysis process involves the cleavage of the P-O-C linkage, leading to the formation of phosphorous acid diesters (secondary phosphites), and can proceed further to monoesters and eventually free phosphorous acid. google.com

Factors Influencing Hydrolysis Kinetics

Several factors influence the rate of phosphite hydrolysis. The chemical structure of the phosphite, particularly the nature of the ester groups, plays a crucial role. google.com For instance, computational studies have suggested that triphenylphosphite is more susceptible to hydrolysis than trimethylphosphite. winona.edu

The pH of the environment is another critical factor. The hydrolysis of triethyl phosphite, for example, is significantly faster in acidic solutions (pH 4) compared to neutral (pH 7) or alkaline (pH 9) conditions. oecd.org At pH 4, it hydrolyzes almost immediately, while at pH 9, it is more stable. oecd.org

The ring size in cyclic phosphites and phosphates also has a profound effect on hydrolytic stability. Five-membered cyclic phosphates are known to hydrolyze millions of times faster than their acyclic counterparts in alkaline solutions. rsc.org This increased reactivity is attributed to the strain in the five-membered ring, which is relieved in the transition state of the hydrolysis reaction. ttu.ee In contrast, six-membered and seven-membered cyclic phosphates exhibit greater stability, approaching that of simple dialkyl phosphates. rsc.org The hydrolysis of five-membered cyclic phosphates is subject to both acid and base catalysis and is very slow in the pH range of 3-10. researchgate.net

Furthermore, the hydrolysis of phosphites can be a self-catalytic process. researchgate.netusq.edu.au The acidic products formed during hydrolysis can catalyze further degradation of the remaining phosphite. researchgate.netusq.edu.augoogle.com

Design Principles for Hydrolysis-Resistant Phosphite Derivatives

Given the susceptibility of many phosphites to hydrolysis, a key objective in their industrial application is to enhance their hydrolytic stability. mmu.ac.uk This is particularly important to prevent degradation during storage and handling. mmu.ac.uk

One strategy to improve hydrolysis resistance is to incorporate sterically hindered groups into the phosphite structure. This steric hindrance can physically protect the phosphorus center from attack by water molecules. nih.gov

Another approach involves the formulation of phosphites into synergistic blends with other additives. For example, blending phosphite antioxidants with acid scavengers like calcium stearate (B1226849) or hydrotalcite-like compounds can significantly improve their hydrolytic stability. mmu.ac.uk These basic additives neutralize the acidic byproducts of hydrolysis, thereby inhibiting the self-catalytic degradation pathway. researchgate.netusq.edu.au

The physical form of the phosphite can also influence its stability. Some phosphites are more stable in the solid state compared to the liquid state. mmu.ac.uk Additionally, creating masterbatches of liquid phosphite antioxidants in a polymer matrix has been explored as a method to improve hydrolytic stability and reduce blooming. google.com

The synthesis of phosphites with inherently more stable structures is another key design principle. For example, phosphites based on pentaerythritol, which form a six-membered ring structure, are known to be very resistant to hydrolysis. mmu.ac.uk This enhanced stability is attributed to the more stable six-membered ring compared to five-membered rings. rsc.org

Table 2: Factors Influencing Phosphite Hydrolysis and Strategies for Improved Stability

| Factor Influencing Hydrolysis | Effect | Strategy for Improved Stability | Reference |

| Chemical Structure | Aryl groups can increase susceptibility compared to alkyl groups. | Incorporate sterically hindered groups. | winona.edunih.gov |

| pH | Hydrolysis is often faster in acidic or basic conditions. | Control pH of the environment; use of acid scavengers. | mmu.ac.ukoecd.org |

| Ring Strain (Cyclic Phosphites) | Five-membered rings are significantly less stable than six-membered or acyclic phosphites. | Design phosphites with six-membered or larger rings (e.g., pentaerythritol-based). | rsc.orgmmu.ac.uk |

| Autocatalysis | Acidic hydrolysis products catalyze further degradation. | Blend with basic additives (e.g., hydrotalcites) to neutralize acidic byproducts. | researchgate.netusq.edu.au |

| Physical State | Can be more stable in solid form. | Control storage and handling conditions. | mmu.ac.uk |

Radical Trapping and Phosphonylation Reactions

Phosphites can act as effective radical traps, a property that is utilized in various chemical transformations. They are particularly efficient at trapping reactive alkoxy radicals. acs.orgresearchgate.net This process involves the rapid and often irreversible addition of the alkoxy radical to the trivalent phosphorus atom, forming a phosphoranyl radical intermediate. acs.org This intermediate can then undergo further reactions, such as deoxygenation, to generate an alkyl radical and a stable phosphate. acs.org In contrast, the reaction of phosphites with less reactive alkyl radicals is often reversible and does not lead to stable products. acs.org

Photoredox-Catalyzed Phosphonylation

Visible-light photoredox catalysis has emerged as a powerful and mild method for forming carbon-phosphorus bonds, offering an alternative to traditional methods that may require harsh conditions. diva-portal.orgresearchgate.net This approach utilizes a photocatalyst that, upon excitation by visible light, can initiate single-electron transfer (SET) processes with organic substrates to generate radical intermediates. diva-portal.org

In the context of phosphonylation, a photocatalytic cycle can be designed to generate a radical species from a suitable precursor. This radical can then be trapped by a phosphite, such as triethyl phosphite, to form a new C-P bond. diva-portal.org For example, a plausible mechanism involves the formation of a radical cation from a substrate, which then reacts with a trialkyl phosphite. diva-portal.org This is followed by deprotonation and the release of an alkyl radical to yield the final phosphonylated product. diva-portal.org

This methodology has been successfully applied to the phosphonylation of various organic molecules, including N-aryl-tetrahydroisoquinolines and other heteroaryls. diva-portal.orgresearchgate.net The use of photoredox catalysis allows for the reaction to proceed under mild conditions and tolerates a wide range of functional groups. diva-portal.org

Recent advancements have focused on developing novel phosphite-based radical traps for photoredox-catalyzed phosphonylations. nih.govacs.org These new reagents are designed to react efficiently with both nucleophilic and electrophilic alkyl radical precursors under mild, redox-neutral conditions. nih.govacs.org This versatility expands the scope of photoredox-catalyzed phosphonylation to include a broader range of starting materials, such as those derived from carboxylic acids and alkylboron reagents. nih.govacs.org

Catalytic Roles of Ethyl Ethylene Phosphite and Analogous Phosphite Ligands

Homogeneous Catalysis

Ethyl ethylene (B1197577) phosphite (B83602) and its analogous phosphite ligands are significant in homogeneous catalysis, primarily due to their unique electronic and steric properties that can be fine-tuned to influence the activity and selectivity of transition metal catalysts. These ligands are particularly prevalent in reactions involving carbon-carbon bond formation, such as hydroformylation and hydrocyanation.

Ligand Design Principles in Transition Metal Catalysis

The design of phosphorus(III) ligands, including phosphites, is a cornerstone of modern transition metal catalysis. wiley.com The effectiveness of a catalyst is heavily influenced by the steric and electronic properties of its ligands, which can be modulated to achieve desired outcomes. numberanalytics.com

Electronic Effects : Phosphite ligands are generally characterized as strong π-acceptors and weak σ-donors. researchgate.net Their π-acceptor ability stems from the presence of low-lying σ* orbitals on the P-O bonds, which can accept electron density from the metal center. This property influences the electron density at the metal, affecting its reactivity in key catalytic steps like oxidative addition and reductive elimination. researchgate.netrsc.org The electronic properties can be quantified using parameters derived from infrared spectroscopy of metal-carbonyl complexes, which measure the ligand's ability to donate or withdraw electron density. units.it For instance, theoretical studies on rhodium-carbonyl catalysts have shown that electron-withdrawing ligands, such as phosphites, can significantly impact catalytic activity. nih.gov

Steric Effects : The steric bulk of a ligand, often quantified by the Tolman cone angle (θ), plays a crucial role in determining the coordination environment around the metal center. units.it Bulky ligands can influence the number of ligands that can coordinate, control substrate access to the catalytic site, and affect the stability of reaction intermediates, thereby directing the selectivity of a reaction. numberanalytics.comunits.it For example, large cone angles can favor the formation of less sterically hindered products. dntb.gov.ua The interplay between steric and electronic effects is critical; balancing these two factors allows for the rational design of ligands for specific catalytic applications. osti.govuj.ac.zanih.gov

Hydroformylation of Olefins (e.g., Ethylene)

Hydroformylation, or the oxo process, is a large-scale industrial reaction that converts olefins, carbon monoxide, and hydrogen into aldehydes. ugent.be Rhodium complexes modified with phosphite ligands are highly effective catalysts for this transformation, often operating under milder conditions and exhibiting higher selectivity compared to cobalt-based or ligand-free systems. mdpi.comacs.org

Phosphite ligands are known to enhance both the activity and regioselectivity of rhodium catalysts. mdpi.comresearchgate.net In the hydroformylation of terminal olefins, a key objective is to achieve high selectivity for the linear aldehyde over the branched isomer. The electronic properties and steric bulk of the phosphite ligand are instrumental in controlling this n/iso ratio. acs.org For instance, bulky phosphite ligands are often used to promote the formation of linear aldehydes from 1-alkenes. acs.org

The hydroformylation of ethylene to produce propanal is an important industrial process. ugent.be Studies using rhodium catalysts have explored various phosphine (B1218219) and phosphite ligands to optimize reaction rates and stability. nih.govugent.be Theoretical investigations into the hydroformylation of ethylene with [HRh(CO)₃L] catalysts (where L is a phosphite or other ligand) have provided detailed insights into the catalytic cycle and the influence of the ligand on the reaction mechanism. nih.govmdpi.com

**Table 1: Asymmetric Hydroformylation of Styrene (B11656) using a Rh(acac)(CO)₂ Catalyst with a Chiral Phosphine-Phosphite Ligand***

| Entry | Substrate | Product | Yield (%) | Regioselectivity (iso:n) | Enantiomeric Excess (ee, %) |

| 1 | Styrene | (R)-2-phenylpropanal | 98 | 95:5 | 87 |

| 2 | 4-Methylstyrene | 2-(p-tolyl)propanal | 98 | 96:4 | 88 |

| 3 | 4-Methoxystyrene | 2-(4-methoxyphenyl)propanal | 95 | 98:2 | 90 |

*Data derived from studies on chiral phosphine-phosphite ligands, demonstrating the high yield, regioselectivity, and enantioselectivity achievable with phosphorus-based ligands in hydroformylation. acs.org

Hydrocyanation of Olefins (e.g., Ethylene)

The hydrocyanation of olefins, the addition of hydrogen cyanide (HCN) across a double bond, is another major industrial application of homogeneous catalysis, famously exemplified by DuPont's process for producing adiponitrile (B1665535) from butadiene. acs.org Nickel(0) complexes containing phosphite ligands are the catalysts of choice for this transformation. acs.orggoogle.comsci-hub.se

The phosphite ligands are crucial for the catalyst's stability, activity, and selectivity. researchgate.net Mechanistic studies have shown that the catalytic cycle involves the oxidative addition of HCN to a Ni(0) species, followed by olefin insertion and reductive elimination to form the nitrile product. acs.orgsci-hub.se The choice of phosphite ligand can influence the ratio of linear to branched products. For example, in the hydrocyanation of butadiene, monodentate phosphites typically yield a mixture of branched (2-methyl-3-butenenitrile) and linear (3-pentenenitrile) products, which can be subsequently isomerized to the desired linear product. researchgate.net The addition of Lewis acids as cocatalysts can improve reaction rates, catalyst lifetime, and linearity of the products by interacting with cyanide intermediates in the catalytic cycle. acs.org

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry catalyzed by various transition metals, including platinum, rhodium, and iridium. researchgate.netresearchgate.net Phosphorus ligands, including phosphites and phosphines, are widely used to modify these catalysts to enhance activity and selectivity. researchgate.netrsc.org

In the rhodium-catalyzed hydrosilylation of ketones, for example, the choice of phosphorus ligand can have a marked effect on reaction rates. acs.org Studies have shown that specific bowl-shaped phosphine ligands can significantly accelerate the reaction compared to conventional phosphines like triphenylphosphine. acs.org This acceleration was attributed to the formation of a highly active mono(phosphine) rhodium species. acs.org While much of the literature focuses on phosphines, analogous phosphite ligands are also employed, leveraging their distinct electronic profiles to modulate catalyst performance in the hydrosilylation of various substrates like ketones, alkynes, and imines. rsc.orgacs.org

Mechanistic Studies of Catalytic Cycles (e.g., Reductive Elimination, Olefin Coordination)

Understanding the elementary steps of a catalytic cycle is key to improving catalyst performance. Phosphite ligands play a critical role in several of these steps.

Olefin Coordination : The binding of the olefin to the metal center is a prerequisite for subsequent insertion. The steric and electronic properties of the phosphite ligands influence the stability and geometry of the metal-olefin intermediate, which can dictate the regiochemical outcome of the reaction. mdpi.com

Reductive Elimination : This is often the product-forming step in a catalytic cycle, where two ligands on the metal center couple and are eliminated. The strong π-accepting nature of phosphite ligands can facilitate reductive elimination. researchgate.net For instance, in hybrid phosphine-phosphite ligands used in hydroformylation, it is proposed that the phosphite moiety encourages the reductive elimination step to release the aldehyde product. researchgate.net In nickel-catalyzed hydrocyanation, the rate of C-C reductive elimination to form the nitrile product is a key step influenced by the ligand and any Lewis acid cocatalysts present. acs.org The bite angle of bidentate phosphite ligands has also been shown to affect the rate of reductive elimination relative to competing pathways like β-hydrogen elimination. cmu.edu

Allosteric Effects and Performance Enhancement in Polymerization Catalysis

Phosphorus-based ligands are also used to control the performance of polymerization catalysts. An advanced strategy involves using allosteric effects, where the binding of a molecule at a secondary site on the ligand, remote from the metal's active center, modifies the catalyst's behavior. acs.org

This principle has been demonstrated in ethylene polymerization using palladium catalysts bearing phosphine-phosphonate or phosphine-phosphinate ligands. acs.orgresearchgate.net In these systems, the ligand possesses a P=O group that can act as a binding site for a Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). acs.org The binding of the Lewis acid to this remote site allosterically modifies the electronic properties at the palladium center. This interaction increases the positive charge on the metal, which significantly enhances the rate of chain growth. acs.orgresearchgate.net This leads to a substantial increase in both catalyst activity and the molecular weight of the resulting polyethylene (B3416737). acs.org For example, the in-situ addition of B(C₆F₅)₃ to one such catalyst increased its activity from 9.8 to 5700 kg mol⁻¹ h⁻¹ and the polymer molecular weight (Mn) from 9,030 to 99,200 Da. acs.org

Phosphite ligands themselves can be used to modulate catalyst activity in other polymerization systems, such as ring-opening metathesis polymerization (ROMP). Here, they can act as inhibitors for highly active ruthenium catalysts, extending the pot life of the monomer resin from minutes to many hours. acs.orgnsf.gov This control over initiation is a critical form of performance enhancement, enabling new manufacturing applications. acs.org

Role in Polymerization Initiation and Control

Phosphite esters are recognized for their ability to influence polymerization reactions, acting as initiators, accelerators, or control agents depending on the specific chemical environment and reaction type. tandfonline.comgoogle.com Their function is primarily dictated by the electronics and sterics of the alkoxy or aryloxy groups attached to the phosphorus atom.

Radical Polymerization Initiators and Accelerators

In the realm of radical polymerization, phosphite esters have been identified as effective initiators and accelerators, particularly for (meth)acrylate monomers. google.com Their role often involves interaction with other components of the initiation system to generate the primary radical species that commence the polymerization chain reaction.

Studies have shown that trialkylphosphites can enhance the rate of radical polymerization. For instance, in the polymerization of vinyl acetate (B1210297) initiated by benzoyl peroxide (BPO), the presence of various phosphites was observed to accelerate the reaction. dtic.mildtic.mil This enhancement allows for the adjustment of polymer molecular weights by varying the initiator concentration. dtic.mil Furthermore, these systems can produce polymers with lower polydispersity compared to those initiated with BPO alone. dtic.mil

Phosphites also play a critical role as ligands in transition metal-catalyzed controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In these systems, the phosphite or phosphine ligand coordinates to a metal center (e.g., iron or ruthenium) and modulates its reactivity, which is crucial for maintaining control over the polymerization. rsc.orgresearchgate.netkyoto-u.ac.jp The electronic properties of the phosphine ligand are paramount; electron-donating groups on the ligand tend to increase the activity of the iron catalyst in ATRP. researchgate.net For example, the initiation of methyl methacrylate (B99206) polymerization using a molybdenum carbonyl and organic halide system is significantly modified by the addition of triphenyl phosphite, which acts as an inhibitor to control the reaction rate. rsc.orgroyalsocietypublishing.org

Table 1: Influence of Phosphite and Phosphine Ligands in Radical Polymerization

| Monomer | Initiator/Catalyst System | Ligand/Additive | Key Finding | Reference |

|---|---|---|---|---|

| Vinyl Acetate | Benzoyl Peroxide (BPO) | Trialkylphosphites | Enhanced polymerization rates. Polydispersity (Mw/Mn) of ~1.6-1.7. | dtic.mil |

| Methyl Methacrylate (MMA) | Molybdenum Carbonyl / Organic Halide | Triphenyl Phosphite | Acts as an inhibitor, depressing the polymerization rate and allowing for control. | rsc.org |

| Methyl Methacrylate (MMA) | Tetrakis(triphenyl phosphite)nickel(0) / CCl₄ | Triphenyl Phosphite (part of complex) | Initiation occurs via reaction between NiP₃(MMA) complex and CCl₄. | royalsocietypublishing.org |

| Poly(ethylene glycol) methacrylate (PEGMA) | [Cp*Ru(µ₃-Cl)]₄ / H–(MMA)₂–Cl | Phenolic phosphine [PPh₂(pPhOH)] | Fast and controlled polymerization in aqueous media (97% conversion in 2h, Mw/Mn < 1.40). | kyoto-u.ac.jp |

Co-initiators in Cationic Polymerization

Cationic polymerization is characterized by a growing polymer chain with a positive charge and is typically initiated by electrophilic agents like Lewis acids or protonic acids. wikipedia.orgunacademy.comuomosul.edu.iquc.edu Many of these systems, particularly those using Lewis acids, require the presence of a co-initiator to generate the necessary cationic species that starts the polymerization process. wikipedia.orgunacademy.comuc.edu

Trialkyl phosphites have been successfully employed as co-initiators in cationic polymerization, especially for cyclic ether monomers like cyclohexene (B86901) oxide (CHO) and tetrahydrofuran (B95107) (THF). acs.orgacs.orgresearchgate.netacs.org A notable system involves the use of a trialkyl phosphite in conjunction with a diaryliodonium salt. acs.orgacs.orgresearchgate.net In this process, a separate radical initiation step is necessary. acs.orgacs.orgresearchgate.net This triggers a radical chain reaction between the phosphite and the iodonium (B1229267) salt, which ultimately forms aryltrialkoxyphosphonium salts (ArP⁺(OR)₃). acs.orgacs.orgresearchgate.net These phosphonium (B103445) salts are the true initiators that commence the cationic ring-opening polymerization of the monomer. acs.orgacs.org

The choice of phosphite is critical to the success of the polymerization. For instance, phosphites with electron-withdrawing groups, such as tris(2,2,2-trifluoroethyl) phosphite (TFP), are particularly effective. acs.orgacs.org The fluorine substituents reduce the nucleophilicity of the phosphite, which minimizes side reactions where the phosphite might act as a nucleophile and terminate the growing polymer chain. acs.org This allows the polymerization to proceed to high conversion, yielding well-defined polymers. acs.orgacs.org

Table 2: Role of Trialkyl Phosphites as Co-initiators in Cationic Polymerization

| Monomer | Initiator System | Phosphite Co-initiator | Conditions | Result | Reference |

|---|---|---|---|---|---|

| Cyclohexene Oxide (CHO) | Bis(4-tert-butylphenyl)iodonium hexafluorophosphate (B91526) / Phenylazoisobutyronitrile (PAIBN) | Tris(2,2,2-trifluoroethyl) phosphite (TFP) | Visible light (65W bulb), 1 hour | 78% conversion; Mₙ = 25,000 | acs.orgacs.org |

| Cyclohexene Oxide (CHO) | Diaryliodonium Salt | Trimethyl Phosphite (TMP) | Visible light photoinitiation | Functions as an effective co-initiator. | acs.orgacs.orgacs.org |

| Tetrahydrofuran (THF) | Diaryliodonium Salt / Radical Initiator | Trialkyl phosphites ((RO)₃P) | Radical-promoted initiation | Effective co-initiation observed. | acs.orgacs.orgresearchgate.net |

Spectroscopic Techniques for Structural Elucidation and Mechanistic Interrogation

Spectroscopy provides a fundamental fingerprint of a molecule's structure and bonding. For ethyl ethylene phosphite, techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR), and X-ray Photoelectron Spectroscopy (XPS) are employed to gain a comprehensive understanding of its atomic arrangement and surface chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ³¹P)

NMR spectroscopy is an indispensable tool for the structural verification of this compound, providing precise information about the hydrogen (¹H) and phosphorus (³¹P) atomic nuclei within the molecule.

Detailed Research Findings: The ³¹P NMR spectrum of this compound is characterized by a single resonance, indicating a unique phosphorus environment. The chemical shift (δ) for the trivalent phosphorus atom in this cyclic phosphite structure is a key identifier. While a specific value of -18.5 ppm has been reported, other studies on similar five-membered ring phosphites show shifts in different regions, highlighting the sensitivity of the phosphorus nucleus to its chemical surroundings. dss.go.th For instance, one study noted a ³¹P NMR signal for 2-ethoxy-1,3,2-dioxaphospholane at -6.13 ppm. rsc.org The significant downfield shift compared to acyclic phosphites is characteristic of the strained five-membered ring system.

The ¹H NMR spectrum provides complementary structural data. The signals for the ethoxy group protons (O-CH₂-CH₃) and the ethylene glycol backbone protons (O-CH₂-CH₂) appear at distinct chemical shifts. P-O-C-H coupling constants are particularly informative; in ethylene phosphites, coupling constants of approximately 9.0 Hz and 1.8 Hz have been observed, corresponding to different P-O-C-H dihedral angles within the molecule. dss.go.th

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Functional Group | Chemical Shift (δ) Range (ppm) | Coupling Constant (J) | Reference |

| ³¹P | P(III) in Dioxaphospholane Ring | -6.13 to -18.5 | N/A | dss.go.thrsc.org |

| ¹H | P-O-CH₂ (ethylene ring) | (Expected) | ~1.8 Hz, 9.0 Hz | dss.go.th |

| ¹H | O-CH₂-CH₃ (ethoxy) | (Expected) | - | |

| ¹H | O-CH₂-CH₃ (ethoxy) | (Expected) | - |

Note: Specific chemical shifts for the ¹H nuclei are highly dependent on the solvent and experimental conditions. The table reflects reported values for the phosphorus nucleus and coupling constants for the ethylene phosphite ring system.

Vibrational Spectroscopies (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound. The resulting spectrum displays characteristic absorption bands that correspond to specific functional groups, confirming the compound's identity and structural integrity.

Detailed Research Findings: The FT-IR spectrum of this compound is defined by several key absorption regions. The most prominent bands are associated with the P-O-C and C-O-C stretching vibrations of the dioxaphospholane ring and the ethoxy substituent. Additionally, C-H stretching and bending vibrations from the ethyl and ethylene groups are readily identifiable. While a specific, fully assigned spectrum for this compound is not detailed in the available literature, the expected positions of these bands can be inferred from established correlation tables and spectra of analogous compounds. For example, the P-O-C stretching vibrations in phosphite esters typically appear in the 1000-1050 cm⁻¹ and 730-850 cm⁻¹ regions.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 |

| C-O Stretch | Ester linkage | 1000 - 1300 |

| P-O-C Stretch | Phosphite ester | 1000 - 1050 (asymmetric) |

| P-O-C Stretch | Phosphite ester | 730 - 850 (symmetric) |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Interfacial Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of atoms within the top few nanometers of a material. For this compound, XPS can verify its elemental makeup (P, O, C) and, most importantly, confirm the P(III) oxidation state of the phosphorus atom.

Detailed Research Findings: While specific XPS studies on pure this compound are not prevalent in the literature, the technique's application to related cyclic phosphate (B84403) additives in battery electrolytes demonstrates its utility. researchgate.net For this compound, an XPS analysis would involve acquiring high-resolution spectra for the P 2p, O 1s, and C 1s core levels. The binding energy of the P 2p peak would be the most telling feature, as it is highly sensitive to the oxidation state of phosphorus. The P 2p binding energy for a P(III) phosphite is expected to be at a lower value than its P(V) phosphate analogue, 2-ethoxy-1,3,2-dioxaphospholane 2-oxide. This difference allows XPS to be used to monitor surface oxidation of the phosphite to the phosphate, a common degradation pathway. researchgate.net

Techniques for Probing Reaction Dynamics and Intermediates

Understanding how this compound behaves during chemical reactions and decomposition requires analytical methods capable of capturing transient species and monitoring changes in real-time.

In Situ NMR Spectroscopy for Reaction Monitoring

In situ NMR spectroscopy allows for the real-time observation of a chemical reaction as it occurs within the NMR spectrometer. This provides direct mechanistic insights and kinetic data by tracking the disappearance of reactants and the formation of intermediates and products.

Detailed Research Findings: The oxidation of phosphite triesters to their corresponding phosphate triesters is a fundamental reaction. Several studies mention the successful oxidation of this compound to ethyl ethylene phosphate. researchgate.netresearchgate.net In situ ³¹P NMR spectroscopy is an ideal technique to monitor this transformation. By setting up the reaction inside an NMR tube, one could observe the signal corresponding to the P(III) center of this compound (e.g., at δ ≈ -18.5 ppm) decrease in intensity over time. dss.go.th Simultaneously, a new signal in the characteristic chemical shift region for P(V) phosphates (e.g., δ ≈ 18.05 ppm for 2-ethoxy-1,3,2-dioxaphospholane 2-oxide) would appear and grow, allowing for the direct measurement of reaction kinetics and the detection of any potential phosphorus-containing intermediates. rsc.org

Advanced Analytical Techniques for Decomposition Product Analysis (e.g., TGA-MS/FTIR, VUV-photoionization TOF spectroscopy)

When this compound is subjected to thermal or energetic stress, it decomposes into smaller, volatile fragments. Advanced hyphenated techniques are required to separate and identify these products, providing a detailed picture of the decomposition mechanism.

Detailed Research Findings:

Thermogravimetric Analysis coupled to Mass Spectrometry/FTIR (TGA-MS/FTIR): TGA measures the mass loss of a sample as a function of temperature, indicating its thermal stability. By coupling the TGA instrument's outlet to a mass spectrometer and/or an FT-IR spectrometer, the evolved gases can be identified in real time. While specific TGA studies on this compound are not readily available, this technique is widely used for polyphosphoesters. researchgate.netrsc.org For this compound, TGA would determine its decomposition temperature. The coupled MS and FTIR would then analyze the off-gas, identifying potential fragments such as ethylene, ethanol, water, carbon oxides, and various volatile phosphorus-containing species.

VUV-Photoionization Time-of-Flight (TOF) Mass Spectrometry: This powerful technique uses vacuum ultraviolet (VUV) light for "soft" ionization, which minimizes further fragmentation of the molecules upon entering the mass spectrometer. It is particularly useful for detecting reactive intermediates and providing unambiguous identification of isomers. In studies of gas-phase ion chemistry, this compound has been used as a precursor molecule to generate specific, unstable ions like the CH₂OPOH•+ distonic isomer through dissociative ionization. free.fr This demonstrates the utility of techniques like VUV-photoionization TOF-MS in mapping the complex fragmentation and rearrangement pathways of this compound, which are central to understanding its decomposition mechanisms. free.frdokumen.pub

Advanced Characterization and Spectroscopic Analysis of Phosphites

Advanced Spectroscopic Methods

The detection and characterization of transient and highly reactive species are crucial for understanding the reaction mechanisms of organophosphorus compounds, including ethyl ethylene (B1197577) phosphite (B83602). Chemiluminescence (CL) and laser-induced fluorescence (LIF) are two powerful spectroscopic techniques that offer high sensitivity and selectivity for identifying and quantifying such species, which are often generated during oxidative processes. researchgate.netmdpi.com

Chemiluminescence in the Study of Phosphite Oxidation

Chemiluminescence is the emission of light from a chemical reaction. In the context of phosphites, CL is a valuable tool for studying their antioxidant properties and reactions with oxidizing species. aston.ac.uk The oxidation of phosphites, including cyclic esters like ethyl ethylene phosphite, by reactive oxygen species (ROS) can lead to the formation of electronically excited states that decay via light emission.

The interaction of phosphites with hydroperoxides is a key reaction that can be monitored using chemiluminescence. While the direct reaction may not always be chemiluminescent, the products and subsequent reactions can be. For instance, the reaction of phosphites with hydroperoxides can generate excited species, and this process is often studied in the context of polymer degradation and stabilization, where phosphites act as antioxidants. aston.ac.uk

Research on various organophosphorus compounds has shown that their exposure can lead to oxidative stress, characterized by the generation of free radicals. srce.hrnih.govnih.govresearchgate.netresearchgate.net The reaction of phosphites with these radicals can be a source of chemiluminescence. For example, the reaction of trialkyl phosphites with peroxy radicals results in the formation of the corresponding phosphate (B84403) and an alkoxy radical. The subsequent reactions of these radicals can lead to light emission.

Singlet oxygen (¹O₂) is another important reactive species whose generation can be detected and quantified through its characteristic chemiluminescence. acs.org The reaction of phosphites with ozone can produce singlet oxygen, which emits light at approximately 1270 nm (monomol emission) and also gives rise to dimol emission at shorter wavelengths (e.g., 634 nm and 703 nm). acs.org Studies on the ozonolysis of triphenyl phosphite have demonstrated the generation of singlet oxygen, providing a basis for understanding similar potential reactions with this compound. acs.org

Detailed Research Findings from Chemiluminescence Studies

While specific detailed research findings on the chemiluminescence of this compound are not extensively available, studies on related phosphites provide insight into the expected behavior. For instance, the chemiluminescence intensity during the oxidation of polymers stabilized with phosphites is used to evaluate the antioxidant's efficiency. A decrease in chemiluminescence intensity over time can indicate the consumption of the phosphite antioxidant as it scavenges reactive species.

The following table illustrates the kind of data that can be obtained from chemiluminescence studies on the oxidation of organic materials stabilized by phosphite antioxidants.

| Parameter | Value | Significance |

| Initial Chemiluminescence Intensity (a.u.) | Varies | Indicates the initial rate of oxidation. |

| Time to Maximum Chemiluminescence (min) | Varies | Relates to the induction period of oxidation. |

| Total Chemiluminescence Intensity (a.u.) | Varies | Proportional to the total extent of oxidation. |

| Chemiluminescence Decay Rate (s⁻¹) | Varies | Reflects the rate of antioxidant consumption. |

This table is illustrative and shows typical parameters measured in chemiluminescence studies of polymer oxidation where phosphites are used as stabilizers. The values are dependent on the specific polymer, phosphite, and experimental conditions.

Laser-Induced Fluorescence for Detecting Reactive Intermediates

Laser-induced fluorescence (LIF) is a highly sensitive and selective spectroscopic technique used for detecting specific atoms, molecules, and radicals in the gas phase and, in some cases, in solution. researchgate.net LIF involves the excitation of a species to a higher electronic state with a laser, followed by the detection of the emitted fluorescent light as the species returns to a lower energy state. This technique is particularly well-suited for detecting key reactive intermediates in the reactions of organophosphorus compounds, such as the hydroxyl (OH) radical. researchgate.netnih.gov

The combustion and oxidation of organophosphorus compounds, including phosphites, can generate a variety of reactive species. LIF has been employed to study the flame-inhibiting properties of phosphorus compounds by measuring the concentration of OH radicals. royalsocietypublishing.org The reduction in OH radical concentration in the presence of a phosphorus-containing compound is an indicator of its flame-retardant efficacy. royalsocietypublishing.org

In a typical LIF experiment for OH detection, a tunable laser is used to excite a specific rovibronic transition in the OH radical (e.g., in the A²Σ⁺ ← X²Π electronic system), and the resulting fluorescence is detected at a different wavelength to minimize interference from scattered laser light. researchgate.net

Detailed Research Findings from LIF Studies

Direct LIF studies on the reactive species generated from this compound are not readily found in the literature. However, research on other organophosphorus compounds provides valuable analogous data. For example, in studies of flame retardancy, the introduction of organophosphorus agents into a flame has been shown to significantly reduce the peak concentration of OH radicals, which can be quantified by LIF.

Below is a data table summarizing typical LIF measurements for OH radicals in a flame with and without a phosphorus-containing inhibitor.

| Condition | Peak OH Concentration (relative units) | Excitation Wavelength (nm) | Detection Wavelength (nm) |

| Methane/Air Flame | 1.00 | 282 | 308-320 |

| Methane/Air Flame + Phosphine (B1218219) | 0.45 | 282 | 308-320 |

| Methane/Air Flame + Trimethyl Phosphate | 0.30 | 282 | 308-320 |

This table presents representative data from LIF studies on flame inhibition by organophosphorus compounds. The values are for illustrative purposes to demonstrate the utility of LIF in quantifying the reduction of reactive species like OH radicals.

The combination of chemiluminescence and laser-induced fluorescence provides a comprehensive approach to studying the complex reaction pathways of this compound, particularly its interactions with reactive oxygen species. While direct experimental data for this specific compound is limited, the principles and findings from related organophosphorus compounds offer a solid foundation for understanding its behavior.

Computational and Theoretical Studies of Ethyl Ethylene Phosphite Chemistry

Quantum Chemical Approaches to Reaction Mechanisms

Quantum chemical methods are central to understanding the reactivity of ethyl ethylene (B1197577) phosphite (B83602). They allow for the detailed exploration of potential energy surfaces, the characterization of transient species like transition states, and the elucidation of the electronic factors that govern chemical transformations.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reaction paths and energetics of systems involving ethyl ethylene phosphite. DFT calculations are used to map out the minimum energy path of a reaction, identifying reactants, transition states, intermediates, and products.

Ab initio methods, which are based on first principles without empirical parameterization, provide a rigorous framework for studying the electronic structure of molecules like this compound. These methods include Hartree-Fock (HF) theory and post-Hartree-Fock methods that systematically incorporate electron correlation.

In the study of the ethylene phosphite and spirophosphorane equilibrium, several ab initio methods were used to analyze the system's energetics. mdpi.com These included:

Restricted Hartree-Fock (RHF): A fundamental method that approximates the many-electron wavefunction as a single Slater determinant.

Møller-Plesset Perturbation Theory (MP2, MP4SDTQ): These methods add dynamic electron correlation to the HF result. MP2 (second-order) and MP4SDTQ (fourth-order with single, double, triple, and quadruple excitations) offer increasing levels of accuracy.

The energy relationships calculated with these methods were compared against DFT results and experimental observations. mdpi.com Such ab initio calculations are crucial for obtaining accurate descriptions of electronic properties, including energy bands, densities of states, and effective masses in various materials. imsi.institute

For chemical systems where the electronic structure is not well-described by a single determinant, such as molecules with near-degenerate orbitals or during bond-breaking processes, multi-configurational methods are essential. These methods account for "static" or "nondynamic" electron correlation.

The discrepancy observed with DFT in predicting the stability of spirophosphoranes was further investigated using Complete Active Space Self-Consistent Field (CAS SCF) and Multi-Configurational Quasidegenerate Perturbation Theory (MC-QDPT2) calculations. mdpi.com The researchers suggested that the DFT calculations might underestimate the nondynamic electron correlation within the four-electron, three-center axial fragment of the spirophosphorane structure, leading to a spurious prediction of its stability. mdpi.com The results from the more advanced CAS SCF and MC-QDPT2 methods corroborated this interpretation, providing a more accurate electronic description that aligns better with experimental findings. mdpi.com These methods are critical for treating systems with strong static correlation effects, ensuring a correct quantum chemical description. researchgate.net

Table 1: Comparison of Computational Methods for Ethylene Phosphite-Spirophosphorane Equilibrium

| Method Category | Specific Method | Primary Use in Study | Key Finding/Observation |

| Density Functional Theory | DFT | Calculation of reaction path and species energetics. | Often predicted the open phosphite form to be more stable, contrary to some experiments. mdpi.com |

| Ab Initio (Post-HF) | RHF, MP2, MP4SDTQ | Calculation of energy relationships along the reaction path. | Provided a hierarchy of correlated results for comparison. mdpi.com |

| Multi-Configurational | CAS SCF, MC-QDPT2 | To correctly account for nondynamic electron correlation. | Corroborated that DFT may underestimate correlation in the strained spirophosphorane, explaining stability discrepancies. mdpi.com |

Simulation of Interfacial Phenomena and Surface Reactivity

While specific simulations of this compound at interfaces are not widely documented, the methodologies for studying related organophosphorus compounds provide a clear blueprint for how such investigations would be conducted. Molecular Dynamics (MD) simulations, often combined with quantum mechanics (QM/MM), are the primary tools for exploring interfacial phenomena.

These simulations can model the interaction of phosphite or phosphate (B84403) esters with various surfaces, such as metal oxides or battery cathodes. For example, QM/MM MD simulations have been used to study the binding of organic phosphates to mineral surfaces like goethite and diaspore. mdpi.comfrontiersin.orgnih.gov These studies reveal detailed information on binding motifs (e.g., monodentate vs. bidentate), interaction energies, and the critical role of water molecules in forming hydrogen bonds and facilitating proton transfers at the interface. mdpi.comnih.gov

In the context of lithium-ion batteries, phosphite esters are used as electrolyte additives to form a protective cathode electrolyte interphase (CEI). acs.org Simulations can elucidate the decomposition mechanism of the phosphite additive on the cathode surface at high voltages. researchgate.netacs.org For instance, reactive force field (ReaxFF) MD simulations have been used to study the thermal decomposition of phosphate esters on ferrous surfaces, showing that chemisorption and subsequent P-O or C-O bond cleavage initiate the formation of a protective polyphosphate film. Such simulations are vital for understanding how additives passivate surfaces and prevent electrolyte breakdown, thereby improving battery performance. researchgate.net

Computational Screening for Performance Prediction

Computational screening is a high-throughput approach to identify promising candidate molecules for a specific application, avoiding the time and expense of synthesizing and testing every possibility. This methodology is highly relevant for predicting the performance of this compound or its derivatives in various roles, such as electrolyte additives.

A prominent example is the computational screening of 35 different phosphite derivatives for use as CEI-forming additives in high-voltage lithium-ion batteries. rsc.orgrsc.org In this work, DFT-based calculations were used to evaluate several key properties of each molecule to predict its performance. rsc.orgrsc.org The screening protocol relies on identifying crucial factors that correlate with desired performance.

The key screening factors identified were:

Oxidation Potential (OP): The additive must have a lower oxidation potential than the electrolyte solvent to ensure it is oxidized first, forming a protective layer on the cathode before the solvent decomposes. rsc.org

Reduction Potential (RP): The additive should have a lower reduction potential than the solvent to ensure it remains stable against reduction at the anode. rsc.org

Chemical Reactivity: The additive's ability to scavenge harmful species, such as hydrogen fluoride (B91410) (HF) that can form in the electrolyte, is critical for long-term stability. This is assessed by calculating the reaction energies with HF. rsc.org

This screening protocol provides a rapid and cost-effective method for discovering novel, high-performance electrolyte additives. rsc.org By calculating these properties for a large set of candidate molecules, researchers can identify the most promising ones for subsequent experimental validation. rsc.org

Table 2: Key Factors in Computational Screening of Phosphite Additives

| Screening Factor | Desired Property | Computational Metric | Rationale for Performance |

| Oxidation Potential | Lower than solvent | Calculated OP (DFT) | Ensures preferential oxidation of the additive to form a protective CEI on the cathode. rsc.org |

| Reduction Potential | Lower than solvent | Calculated RP (DFT) | Ensures cathodic stability of the additive at the anode surface. rsc.org |

| HF Scavenging Ability | High reactivity | Reaction energy with HF | Effective removal of harmful HF species improves cell performance and longevity. rsc.org |

Modeling of Stereochemical Outcomes and Selectivity

Computational modeling is an indispensable tool for understanding and predicting the stereochemical outcomes of asymmetric reactions. For reactions involving chiral phosphites or phosphates as catalysts or ligands, theoretical models can reveal the origins of enantioselectivity.

By employing methods like DFT, researchers can build detailed 3D models of the reaction transition states. The energy difference between the transition states leading to the (R) and (S) products (ΔΔG‡) determines the enantiomeric excess of the reaction. By analyzing the noncovalent interactions (e.g., steric hindrance, hydrogen bonding) within these transition state structures, chemists can understand why one pathway is favored over the other.

Statistical models can be developed by combining DFT-calculated features of the reactants and catalyst with experimentally observed enantioselectivity data. acs.org Multivariate linear regression analysis can then unify and correlate different categories of asymmetric catalysis. acs.org These models can identify the key steric and electronic features required for high selectivity and can be formulated into a straightforward decision tree for selecting the optimal catalyst for a given transformation. acs.org This predictive power streamlines the development of new catalysts and asymmetric reactions, reducing the amount of empirical screening required. acs.org

Applications in Advanced Materials and Polymer Science Focus on Phosphite Functionality

Polymer Modification and Functionalization

The structure of ethyl ethylene (B1197577) phosphite (B83602) makes it suitable for modifying and functionalizing polymers through several chemical pathways. These modifications are primarily aimed at altering the polymer backbone to enhance its properties or introduce new functionalities.

Introduction of Phosphorus-Containing Moieties into Polymer Chains

Ethyl ethylene phosphite is a key monomer for synthesizing polyphosphoesters (PPEs), a class of polymers known for their biocompatibility and degradability. sigmaaldrich.com The introduction of phosphorus-containing moieties into polymer chains is primarily achieved through ring-opening polymerization (ROP). While the ROP of its oxidized form, 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP), is more commonly cited for creating biocompatible polymers, the fundamental chemistry often involves phosphite precursors. rsc.orgrsc.org

The general strategy involves the polymerization of cyclic phosphoesters to create a polymer backbone with repeating phosphorus units. mdpi.com The versatility of the phosphorus center allows for the synthesis of polymers with diverse side groups, which in turn dictates the physicochemical properties of the resulting material. mdpi.com For instance, derivatives of polypropylene (B1209903) phosphates can be created through a "H-phosphonate route" which involves the ROP of a phospholane, followed by chlorination of the resulting phosphite and subsequent esterification to yield the final polyphosphoester. rsc.org This modularity allows for the precise tuning of polymer properties.

Research has also demonstrated the synthesis of phosphorus-containing acrylate (B77674) monomers through reactions involving triethyl phosphite. researchgate.netrsc.org These monomers can then be copolymerized with other monomers, such as methyl methacrylate (B99206) (MMA), to incorporate phosphonate (B1237965) groups into the side chains of the resulting polymer. researchgate.net This approach highlights the utility of phosphites in creating functional polymers with potential applications as flame-retardant materials due to the char-forming tendency of the phosphorus moieties. researchgate.net

Table 1: Examples of Polymerization Involving Phosphite-Derived Monomers

| Monomer System | Polymerization Method | Resulting Polymer Type | Key Feature | Reference |

|---|---|---|---|---|

| Ethyl ethylene phospholane | Ring-Opening Polymerization (ROP) | Poly(phosphoester) (PPE) | Introduction of phosphorus into the polymer backbone | sigmaaldrich.com |

| Ethyl α-chloromethyl acrylate + Triethyl phosphite | Monomer synthesis followed by copolymerization | Copolymer with Methyl Methacrylate (MMA) | Phosphorus-containing side chains | researchgate.net |

| 4-methyl-2-oxo-2-hydro-1,3,2-dioxaphospholane | Ring-Opening Polymerization (ROP) followed by modification | Poly-(4-methyl-2-oxo-2-ethyl-1,3,2-dioxaphospholane) | Creation of polyphosphoester via a phosphite intermediate | rsc.org |

Chain Extension and Molecular Weight Control in Polymer Systems

In the processing of condensation polymers such as poly(ethylene terephthalate) (PET), thermal degradation can lead to a reduction in molecular weight, compromising mechanical properties. matec-conferences.org Phosphite compounds, including aromatic phosphites like triphenyl phosphite (TPP), are effective chain extenders that can counteract this degradation. matec-conferences.orgresearchgate.netgoogle.com They are added during reactive extrusion to increase the polymer's molecular weight. matec-conferences.orgresearchgate.net

The mechanism involves the reaction of the phosphite with the terminal hydroxyl or carboxyl groups of the polymer chains. While some researchers have proposed a catalytic role for the phosphite, others have concluded that the phosphite acts as a cross-linker, with the phosphorus atom remaining in the polymer chain. matec-conferences.org This linking of polymer chains results in a significant increase in viscosity and molecular weight. For example, studies on recycled PETG modified with triphenyl phosphite (TPPi) showed a substantial increase in number average molecular weight (Mn) and zero-shearing viscosity (η0). researchgate.net Although these studies often use TPP as a model, the underlying phosphite chemistry is directly applicable to this compound. However, some phosphite-based chain extenders can be volatile and susceptible to hydrolysis. google.com

Table 2: Effect of Triphenyl Phosphite (TPPi) as a Chain Extender on Recycled PETG Properties

| TPPi Dosage (%) | Number Average Molecular Weight (Mn) (g/mol) | Zero-Shearing Viscosity (η₀) (Pa·s) | Tensile Strength (MPa) | Reference |

|---|---|---|---|---|

| 0 | 2.52 × 10⁴ | 3435.8 | 41.2 | researchgate.net |

| 2.0 | 3.35 × 10⁴ | 27944.5 | 62.3 | researchgate.net |

Performance-Enhancing Additives

This compound and related phosphite compounds are widely used as additives to protect polymers during high-temperature processing and to ensure the stability of various formulations.

Antioxidants and Process Stabilizers for Polymers